1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane
Overview
Description
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane is an organic compound with the molecular formula C13H24. It is a colorless, volatile oil with a boiling point of approximately 207.4°C . This compound is primarily used in the study of synthetic elastomers and natural rubber, particularly in the formation of cyclic oligomers during the copolymerization of isoprene with isobutylene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane can be synthesized through various organic reactions involving cyclohexane derivatives. One common method involves the alkylation of cyclohexane with isoprene under controlled conditions to introduce the isopropenyl group . The reaction typically requires a catalyst, such as aluminum chloride, and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the isopropenyl group to an isopropyl group.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, using reagents like bromine or chlorine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine, UV light.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Isopropyl derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane involves its interaction with specific molecular targets and pathways. In the context of polymer chemistry, the compound acts as a monomer that undergoes polymerization reactions to form cyclic oligomers. These reactions are facilitated by catalysts and specific reaction conditions that promote the formation of stable polymeric structures .
Comparison with Similar Compounds
2-Isopropenyl-1,1,5,5-tetramethylcyclohexane: This compound shares a similar structure but differs in the position of the isopropenyl group.
1,1,3,3-Tetramethyl-4-(1-methylethenyl)cyclohexane: Another structurally related compound with variations in the methyl group positions.
Uniqueness: 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane is unique due to its specific arrangement of methyl and isopropenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the study of synthetic elastomers and natural rubber .
Properties
IUPAC Name |
1,1,5,5-tetramethyl-2-prop-1-en-2-ylcyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24/c1-10(2)11-7-8-12(3,4)9-13(11,5)6/h11H,1,7-9H2,2-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKUZZXPPXLFDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(CC1(C)C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017122 | |
Record name | 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63251-38-7 | |
Record name | 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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